1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one
Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group attached to a piperazine ring, which is further connected to a propanone moiety. The presence of the fluorine atom in the phenyl ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with propanone under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles such as amines or alcohols to form corresponding addition products.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including psychiatric disorders and neurological diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the propanone moiety may influence its pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one can be compared with other similar compounds, such as:
1-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-one: This compound has a fluorine atom in the ortho position of the phenyl ring, which may result in different chemical and biological properties.
1-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-one: The presence of a chlorine atom instead of fluorine can significantly alter the compound’s reactivity and biological activity.
1-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-one: The methyl group in the para position can influence the compound’s lipophilicity and pharmacokinetics.
Each of these compounds has unique properties that make them suitable for different applications in scientific research and industry.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRKKRKSPVXVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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